Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate
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Overview
Description
Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound is characterized by its tert-butyl ester and methoxy(methyl)carbamoyl functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of the Carbamoyl Group: The methoxy(methyl)carbamoyl group can be introduced through a nucleophilic substitution reaction using a suitable carbamoylating agent.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.
Chemical Reactions Analysis
Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy(methyl)carbamoyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting various diseases.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in organic chemistry research.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate can be compared with other similar isoindoline derivatives, such as:
- Tert-butyl 5-methoxy-1H-indole-1-carboxylate
- Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
These compounds share structural similarities but differ in their functional groups and chemical properties, which can influence their reactivity and biological activity
Properties
Molecular Formula |
C16H22N2O4 |
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Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl 5-[methoxy(methyl)carbamoyl]-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-12-7-6-11(8-13(12)10-18)14(19)17(4)21-5/h6-8H,9-10H2,1-5H3 |
InChI Key |
LOKGBXYHGFLYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)N(C)OC |
Origin of Product |
United States |
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